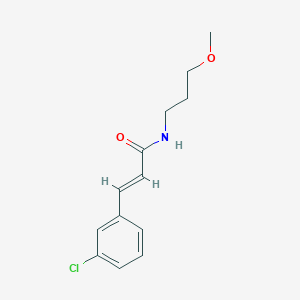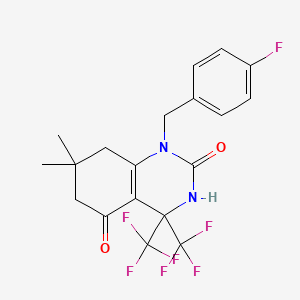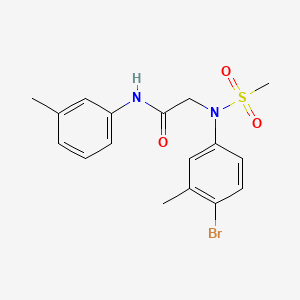
3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide
Overview
Description
3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is a chemical compound that belongs to the acrylamide family. This compound is widely used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide involves the covalent modification of cysteine residues in proteins and enzymes. This modification can lead to changes in the activity and function of these biomolecules. Additionally, 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide can inhibit the activity of specific enzymes, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide depend on the specific protein or enzyme being targeted. In general, this compound can lead to changes in protein function, enzyme activity, and cellular processes. Additionally, 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide can induce cell death in some cell types.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide in lab experiments is its ability to selectively modify specific proteins and enzymes. This allows researchers to study the function of these biomolecules in a controlled manner. Additionally, the simple synthesis method and availability of this compound make it a popular choice for researchers. However, one limitation of using 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is its potential toxicity to cells and tissues. Careful experimental design and dosing are necessary to minimize the risk of toxicity.
Future Directions
There are several future directions for research involving 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide. One direction is to investigate the effects of this compound on specific signaling pathways and cellular processes. Additionally, researchers can explore the use of 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide as a tool to study the effects of various drugs on cells and tissues. Finally, the development of new synthesis methods and modifications to the structure of this compound can lead to new applications and insights into its mechanism of action.
In conclusion, 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is a versatile compound that is widely used in scientific research. Its ability to selectively modify specific proteins and enzymes makes it a valuable tool for studying the function of these biomolecules. However, careful experimental design and dosing are necessary to minimize the risk of toxicity. Future research directions include investigating the effects of this compound on specific signaling pathways and cellular processes, exploring its use as a tool to study the effects of various drugs, and developing new synthesis methods and modifications to the structure of this compound.
Scientific Research Applications
3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is used in various scientific research applications. This compound is widely used as a tool to study the function of proteins and enzymes. It is also used to investigate the role of specific signaling pathways in various biological processes. Additionally, 3-(3-chlorophenyl)-N-(3-methoxypropyl)acrylamide is used to study the effects of various drugs on cells and tissues.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-3-8-15-13(16)7-6-11-4-2-5-12(14)10-11/h2,4-7,10H,3,8-9H2,1H3,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCUVMHEQPENRU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4674164.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B4674170.png)
![N-(4-{2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B4674171.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B4674173.png)

![5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4674180.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4674193.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4674215.png)


![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4674234.png)

![2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide](/img/structure/B4674246.png)